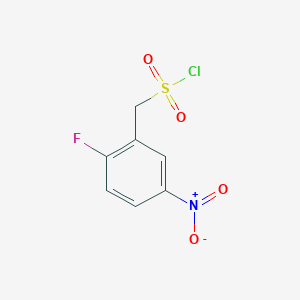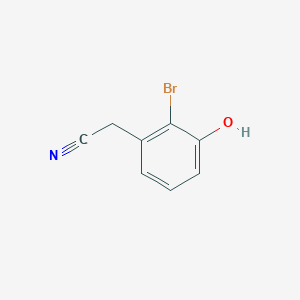
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid is an organic compound with a molecular formula of C11H14O2S It is a derivative of propanoic acid, featuring a methylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)benzaldehyde with methyl iodide in the presence of a base, followed by oxidation to form the corresponding carboxylic acid. Another method includes the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the phenyl and propanoic acid moieties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of environmentally benign reagents and conditions is often prioritized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
科学的研究の応用
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism by which 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the methylthio group can affect the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .
Similar Compounds:
2-Methyl-3-phenylpropanoic acid: Lacks the methylthio group, resulting in different chemical and biological properties.
3-(Methylthio)propanoic acid: Lacks the phenyl ring, leading to distinct reactivity and applications.
2-Methyl-3-(4-methylthio)phenyl)propanoic acid: Similar structure but with the methylthio group in a different position on the phenyl ring, affecting its chemical behavior .
Uniqueness: this compound is unique due to the specific positioning of the methylthio group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other related compounds and contributes to its versatility in various scientific and industrial contexts.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
2-methyl-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChIキー |
IMWCTCWHCBCPMT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)SC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





